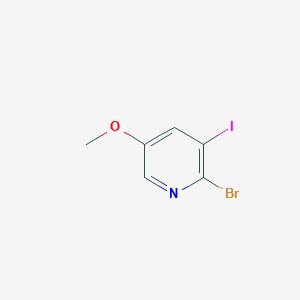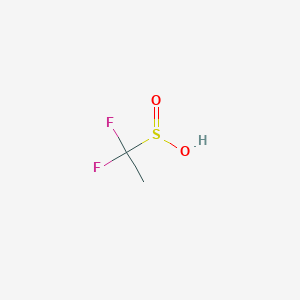
1,1-Difluoroethanesulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoroethanesulfinic acid is an organofluorine compound characterized by the presence of two fluorine atoms attached to an ethane backbone, along with a sulfinic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Difluoroethanesulfinic acid can be synthesized through the sulfonation of 1,1-difluoroethane. One common method involves the reaction of 1,1-difluoroethane with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfinic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation processes using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Difluoroethanesulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,1-difluoroethanesulfonic acid.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 1,1-Difluoroethanesulfonic acid.
Reduction: 1,1-Difluoroethanethiol or 1,1-difluoroethanesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Difluoroethanesulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mecanismo De Acción
The mechanism of action of 1,1-difluoroethanesulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can participate in nucleophilic and electrophilic reactions, allowing it to interact with a wide range of substrates. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis .
Comparación Con Compuestos Similares
1,1-Difluoroethane: A related compound used primarily as a refrigerant and propellant.
1,1-Difluoroethanesulfonic acid: The oxidized form of 1,1-difluoroethanesulfinic acid.
1,1-Difluoroethanethiol: The reduced form of this compound.
Uniqueness: this compound is unique due to its combination of fluorine atoms and a sulfinic acid group, which imparts distinct chemical properties.
Propiedades
Fórmula molecular |
C2H4F2O2S |
|---|---|
Peso molecular |
130.12 g/mol |
Nombre IUPAC |
1,1-difluoroethanesulfinic acid |
InChI |
InChI=1S/C2H4F2O2S/c1-2(3,4)7(5)6/h1H3,(H,5,6) |
Clave InChI |
DWROSHCHGYEMGF-UHFFFAOYSA-N |
SMILES canónico |
CC(F)(F)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


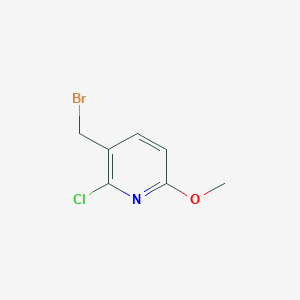
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12962856.png)
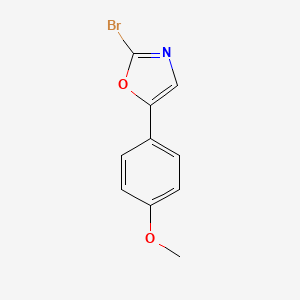
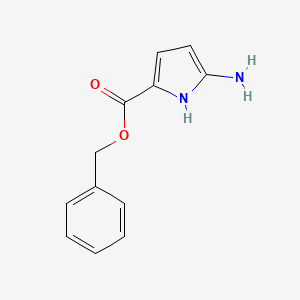
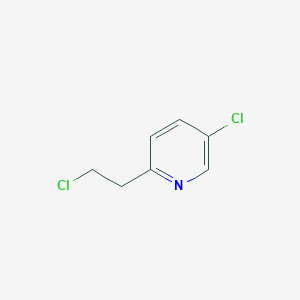
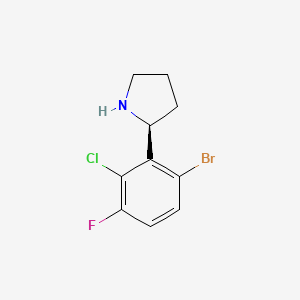
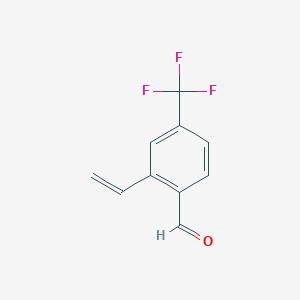
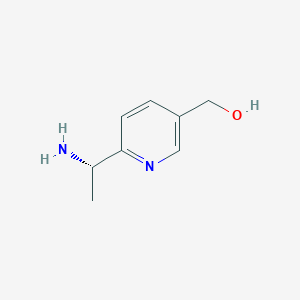
![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)
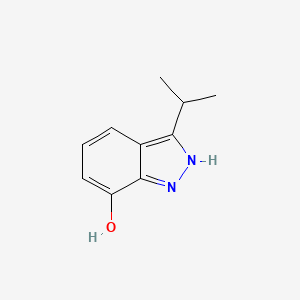


![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
